(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone
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Overview
Description
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone is a complex heterocyclic compound It features multiple fused rings, including oxazole, pyridine, pyrrolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides: These compounds share the oxazole and pyridine moieties but differ in the additional functional groups and overall structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring but differ in the fused ring systems and substituents.
Uniqueness
The uniqueness of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone lies in its combination of multiple fused rings and specific substituents. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10(2)5-16-20-7-13-8-24(9-15(13)22-16)19(25)14-6-11(3)21-18-17(14)12(4)23-26-18/h6-7,10H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQWUHQAESMWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CC4=CN=C(N=C4C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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